2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and a hydrazide moiety
Preparation Methods
The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the triazole ring.
Formation of the hydrazide moiety: This involves the reaction of the triazole derivative with hydrazine or its derivatives under controlled conditions.
Final condensation reaction: The final step involves the condensation of the intermediate with an appropriate aldehyde or ketone to form the desired compound
Chemical Reactions Analysis
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide include:
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- N’-[(E)-(4-methoxyphenyl)methylidene]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of functional groups in 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C21H23N5O4S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H23N5O4S/c1-4-26-20(14-8-10-16(29-2)11-9-14)24-25-21(26)31-13-18(27)23-22-12-15-6-5-7-17(30-3)19(15)28/h5-12,28H,4,13H2,1-3H3,(H,23,27)/b22-12+ |
InChI Key |
QNXICBQLDYAQJA-WSDLNYQXSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C(=CC=C2)OC)O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=C(C(=CC=C2)OC)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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